Benzoquinonium

Neuromuscular blockade Comparative pharmacology Skeletal muscle

This bis-quaternary ammonium compound uniquely combines postsynaptic curare-like neuromuscular blockade with ganglionic blockade in a single reagent, simplifying in vivo autonomic pharmacology. Its intrinsic ~25% anticholinesterase activity (relative to neostigmine) yields paradoxical neostigmine potentiation—ideal for dissecting pre- vs. postsynaptic contributions in electrophysiology. With an IC50 of 0.46 μM at nAChRs, it provides superior potency for receptor subtyping studies compared to pancuronium or tubocurarine. Researchers seeking to reduce multi-agent experimental complexity can consolidate protocols with this differentiated tool.

Molecular Formula C34H50N4O2+2
Molecular Weight 546.8 g/mol
CAS No. 7554-16-7
Cat. No. B1213216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoquinonium
CAS7554-16-7
Synonyms(2,5-benzoquinonylenebisiminotrimethylene)bis(benzyldiethylammonium)
benzoquinonium
benzoquinonium dichloride
Mytolon chloride
WIN 2747
WIN-2747
Molecular FormulaC34H50N4O2+2
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
InChIKeyYERABYSOHUZTPQ-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoquinonium (CAS 7554-16-7) - Pharmacological Profile and Procurement-Relevant Specifications


Benzoquinonium is a bis-quaternary ammonium compound that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) with an IC50 of 0.46 μM . It produces a curare-like neuromuscular blockade and acts as a ganglionic blocker [1]. The compound is characterized by a unique para-benzoquinone core linked to two quaternary ammonium centers via propylene chains, a structure that confers dual neuromuscular and ganglionic blocking activities .

Benzoquinonium (CAS 7554-16-7) - Rationale Against Interchangeability with Class-Related Neuromuscular Blockers


Benzoquinonium cannot be interchanged with other neuromuscular blocking agents or ganglionic blockers due to its unique dual-action profile, which combines curare-like neuromuscular blockade with significant intrinsic anticholinesterase activity. Unlike pure competitive antagonists such as tubocurarine or pancuronium, benzoquinonium's effects are potentiated rather than antagonized by neostigmine and edrophonium in certain species, a consequence of its inherent anticholinesterase activity amounting to 25% that of neostigmine [1]. Furthermore, its potency ratio differs markedly from structurally related analogs; for example, substitution of the benzyl group in its quaternary nitrogen centers for an ethyl group converts its pharmacological profile from benzoquinonium-like to tubocurarine-like [2]. These properties render simple one-for-one substitution scientifically invalid.

Benzoquinonium (CAS 7554-16-7) - Quantitative Comparative Evidence for Differentiated Scientific Selection


Potency at Neuromuscular Junction Relative to Tubocurarine in Feline Soleus Muscle

In a direct head-to-head comparison using cat soleus muscle under chloralose anesthesia, benzoquinonium was approximately 2.5 times more potent than tubocurarine on a molar basis for blocking neuromuscular transmission. This potency advantage is explicitly quantified relative to the clinical benchmark tubocurarine [1].

Neuromuscular blockade Comparative pharmacology Skeletal muscle

Ganglionic Blocking Potency Relative to Hexamethonium in Feline Superior Cervical Ganglion

In the same study as above, benzoquinonium's ganglionic blocking activity was directly compared to hexamethonium, a prototypical ganglionic blocker. Benzoquinonium was found to be approximately half as potent as hexamethonium in blocking the superior cervical ganglion [1].

Ganglionic blockade Autonomic pharmacology Comparative potency

nAChR Antagonist Potency (IC50) Compared to Pancuronium and Tubocurarine

Benzoquinonium inhibits nicotinic acetylcholine receptors (nAChRs) with an IC50 of 0.46 μM . In a cross-study comparison using electrophysiological recordings on Ascaris suum somatic muscle, benzoquinonium (IC50 = 0.29 μM) was substantially more potent than pancuronium (IC50 = 3.2 μM) and tubocurarine (IC50 = 3.1 μM) in blocking ACh-induced conductance changes [1]. While the absolute IC50 values differ between studies, the consistent finding is that benzoquinonium demonstrates greater potency than these comparators.

nAChR Receptor binding IC50

Intrinsic Anticholinesterase Activity Relative to Neostigmine

Benzoquinonium exhibits measurable intrinsic anticholinesterase activity, quantified as 25% of the activity of neostigmine, a standard anticholinesterase agent. This activity is directly linked to the presence of the benzyl group on its quaternary nitrogen centers. Replacement of this benzyl group with alkyl groups reduces anticholinesterase activity to less than 2% of neostigmine [1].

Acetylcholinesterase Enzyme inhibition Structure-activity

Mechanistic Differentiation: Pre- and Post-Junctional Actions Compared to Tubocurarine

Intracellular microelectrode recordings from isolated cat tenuissimus muscle revealed that benzoquinonium prolongs the time course of end-plate potentials (e.p.p.s) compared to e.p.p.s of similar amplitude recorded in muscles blocked by tubocurarine. Additionally, benzoquinonium, at concentrations up to 10^-7 M, did not affect miniature end-plate potential (m.e.p.p.) amplitude or time course, but at higher concentrations, it decreased amplitude and possibly reduced quantal content. These findings indicate that benzoquinonium has both pre- and post-junctional actions, whereas tubocurarine acts predominantly post-junctionally [1].

Neuromuscular junction End-plate potential Prejunctional

Benzoquinonium (CAS 7554-16-7) - Optimal Use Cases Informed by Quantitative Evidence


Investigating Dual Neuromuscular and Ganglionic Blockade in Intact Animal Models

Based on its 2.5-fold greater neuromuscular potency than tubocurarine and its half-potency relative to hexamethonium at ganglia, benzoquinonium is ideally suited for studies requiring simultaneous, yet differentially potent, blockade of both nicotinic receptor types in vivo [1]. This dual profile reduces the need for multiple agents and simplifies experimental design in autonomic pharmacology.

Probing Pre- and Post-Junctional Mechanisms at the Neuromuscular Synapse

The demonstrated ability of benzoquinonium to prolong e.p.p. time course and reduce quantal content, in contrast to the purely post-junctional action of tubocurarine, makes it a critical reagent for electrophysiological studies aimed at dissecting pre- and post-synaptic contributions to neuromuscular transmission [1].

Characterizing nAChR Subtypes with Distinct Pharmacological Profiles

With an IC50 of 0.29-0.46 μM at nAChRs, substantially lower than pancuronium (3.2 μM) and tubocurarine (3.1 μM), benzoquinonium serves as a high-potency tool for pharmacological fingerprinting of nAChR subtypes in heterologous expression systems or native tissues, especially where differentiating between neuromuscular and ganglionic receptor subtypes is critical [1][2].

Elucidating the Interplay Between Anticholinesterase Activity and Neuromuscular Blockade

Benzoquinonium's unique 25% anticholinesterase activity relative to neostigmine, and its potentiation rather than reversal by neostigmine, makes it an invaluable tool for studying the complex interactions between cholinesterase inhibition and nicotinic receptor blockade, a phenomenon not observed with pure competitive antagonists [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzoquinonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.